molecular formula C7H11BrN4O B13320428 2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide

2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide

Cat. No.: B13320428
M. Wt: 247.09 g/mol
InChI Key: QLFIFHSHSQFRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide is a chemical compound intended for research use only. It is strictly not for diagnostic or therapeutic applications. This compound belongs to a class of aryl pyrazol-1-yl-propanamide derivatives, which are of significant interest in medicinal chemistry and drug discovery. Structurally, it features a brominated pyrazole ring, a versatile scaffold known for its prevalence in biologically active molecules. The bromine atom at the 4-position of the pyrazole ring offers a reactive site for further functionalization via cross-coupling reactions, making this compound a valuable chemical intermediate for synthesizing more complex molecules for structure-activity relationship (SAR) studies. While direct biological data on this specific compound may be limited, research on structurally similar pyrazol-1-yl-propanamides has demonstrated their potential as Selective Androgen Receptor Degraders (SARDs) and pan-antagonists. These related compounds are being investigated for targeting hormone-resistant prostate cancer by degrading the androgen receptor and exhibiting broad-spectrum antagonist properties, even against resistant forms of the receptor . Furthermore, pyrazoline derivatives, in general, are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, highlighting the research potential of this chemical class . Researchers can utilize this chemical as a key building block in developing novel therapeutic agents or as a tool compound for probing biological pathways.

Properties

Molecular Formula

C7H11BrN4O

Molecular Weight

247.09 g/mol

IUPAC Name

2-amino-3-(4-bromopyrazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C7H11BrN4O/c1-7(10,6(9)13)4-12-3-5(8)2-11-12/h2-3H,4,10H2,1H3,(H2,9,13)

InChI Key

QLFIFHSHSQFRND-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)Br)(C(=O)N)N

Origin of Product

United States

Preparation Methods

Table 1: Summary of Key Synthetic Steps

Step Reagents Conditions Purpose Reference
Bromination of pyrazole N-bromosuccinimide (NBS) Dichloromethane, 0°C to room temperature Introduce bromine at 4-position ,
Coupling with amino precursor EDC/HOBt or carbodiimides DMF, room temperature Form amide linkage ,
Amide formation Amine (2-amino-2-methylpropanamide) Reflux, solvent varies Final product synthesis ,

Detailed Synthetic Methods

Bromination of Pyrazole

The initial step involves regioselective bromination at the 4-position of pyrazole rings. The most common reagent used is N-bromosuccinimide, favored for its mildness and selectivity.

Reaction Conditions:

  • Solvent: Dichloromethane or acetonitrile
  • Temperature: 0°C to ambient
  • Catalyst: None or catalytic amounts of iron(III) chloride for enhanced regioselectivity

Reaction Scheme:

Pyrazole + N-bromosuccinimide → 4-Bromo-pyrazole

Optimization Notes:

  • Use of excess NBS can lead to over-bromination; hence, controlled addition is recommended.
  • Microwave-assisted bromination has been reported to improve yield and regioselectivity.

Coupling of Brominated Pyrazole with Amine

The brominated pyrazole derivative is then coupled with 2-amino-2-methylpropanamide. Carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) facilitate amide bond formation.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or dimethylacetamide
  • Temperature: Ambient to 40°C
  • Reaction Time: 12–24 hours

Reaction Scheme:

4-Bromo-pyrazole + 2-amino-2-methylpropanamide → Amide-linked intermediate

Final Amide Formation

The coupling yields an intermediate that undergoes a final purification step, often recrystallization or chromatography, to isolate the target compound.

Purification Techniques:

  • Column chromatography using silica gel with gradient elution (hexane/ethyl acetate)
  • Recrystallization from ethanol/water mixtures

Industrial and Scale-Up Considerations

For large-scale production, continuous flow reactors and automated systems are employed to enhance yield and purity. The key is maintaining reaction parameters, especially temperature and reagent stoichiometry, to minimize side reactions and maximize product yield.

Reaction Optimization and Yield Enhancement Strategies

Strategy Description Effectiveness Reference
Catalyst screening Use of Pd-catalyzed cross-coupling Higher regioselectivity ,
Solvent optimization Switching to polar aprotic solvents Improved solubility and reaction rate
Microwave-assisted synthesis Rapid heating Reduced reaction time, increased yield

Summary of Key Data

Parameter Value/Condition Reference
Typical yield 65–85% ,
Reaction temperature 0°C to 25°C ,
Reaction time 12–24 hours ,
Purification method Recrystallization, chromatography ,

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a hydroxylated product .

Scientific Research Applications

2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Bromine Substituents

The 4-bromo-pyrazole moiety is a critical feature shared across several compounds (Table 1). Key comparisons include:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Yield (%) Reference
2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide C8H12BrN4O 260.11 4-Br, propanamide N/A N/A N/A
[] Compound 16 C25H24Br2N4O3S 620.36 4-Br, sulfonamide, tetrahydroindol 200–201 79.3
[] Compound 17 C25H24BrClN4O3S 575.91 4-Br, Cl, sulfonamide 129–130 82.4
[] 2-Amino-3-(1H-imidazol-1-yl)-2-methylpropanamide C7H12N4O 168.20 Imidazole, propanamide N/A N/A

Key Observations :

  • The bromine atom in the target compound likely enhances electrophilic reactivity compared to non-halogenated analogs (e.g., ’s imidazole derivative) .
  • Sulfonamide-containing analogs () exhibit higher molar masses and melting points, suggesting stronger intermolecular interactions (e.g., hydrogen bonding via sulfonamide groups) .
Functional Group Variations
  • Amide vs. Sulfonamide : The propanamide group in the target compound may improve solubility in polar solvents relative to sulfonamide derivatives (), which often exhibit higher crystallinity due to rigid sulfonyl groups .
  • Pyrazolone Derivatives: Compounds like 4-bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one () feature a ketone group instead of an amide.

Research Findings and Implications

  • Reactivity : The 4-bromo substituent in pyrazole derivatives is a common site for cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in ’s synthesis of benzothiazole-containing pyrazoles .

Biological Activity

2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the context of androgen receptor modulation. This article provides a detailed examination of its biological properties, synthesis, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C7H11BrN4O
  • Molecular Weight : 266.09 g/mol

The compound features a pyrazole ring with a bromine substituent, an amino group, and a methylpropanamide moiety, which contribute to its unique chemical behavior and biological activity.

Comparison with Related Compounds

Compound NameSubstituentMolecular FormulaMolecular Weight
This compoundBromineC7H11BrN4O266.09 g/mol
2-Amino-3-(4-chloro-1H-pyrazol-1-YL)-2-methylpropanamideChlorineC7H11ClN4O218.63 g/mol
2-Amino-3-(4-fluoro-1H-pyrazol-1-YL)-2-methylpropanamideFluorineC7H11FN4O218.63 g/mol

The presence of halogen atoms influences the compound's reactivity and interaction with biological targets, which can lead to varying biological activities.

Research indicates that this compound acts as a selective androgen receptor degrader (SARD) and pan-antagonist. This class of compounds has shown promise in treating conditions associated with androgen receptor signaling, such as prostate cancer . The compound's structure allows it to effectively bind to androgen receptors, inhibiting their activity and promoting degradation.

Pharmacological Studies

In pharmacological evaluations, compounds within this class have demonstrated significant antagonistic effects on androgen receptors. For instance, studies have shown that modifications in the pyrazole moiety can enhance binding affinity and selectivity towards androgen receptors .

Case Studies

  • Prostate Cancer Treatment : A study examined the effects of various pyrazole derivatives on prostate cancer cell lines, demonstrating that compounds similar to this compound exhibited reduced cell proliferation and induced apoptosis in androgen-sensitive prostate cancer cells .
  • Inhibition of Enzymatic Activity : Another investigation highlighted the compound's ability to inhibit specific enzymes involved in signaling pathways related to cancer progression. This inhibition was attributed to the compound's interaction with active sites of these enzymes .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrazole ring.
  • Introduction of the bromine substituent via electrophilic bromination.
  • Coupling reactions to attach the amino and methylpropanamide groups.

Optimizing reaction conditions (temperature, pressure) is crucial for improving yield and purity during synthesis.

Q & A

Q. Optimization Parameters :

  • Temperature : Controlled between 0–25°C to avoid side reactions.
  • Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates .
  • Catalysts : Screen alternatives (e.g., Pd-based catalysts for cross-coupling) to improve yields .
    Monitoring : Thin-layer chromatography (TLC) and 1^1H NMR track intermediates .

Advanced: How can researchers resolve contradictions in reported reaction yields for similar pyrazole derivatives?

Methodological Answer:
Contradictions often arise from:

  • Impurity Profiles : Varying purity of starting materials (e.g., brominated pyrazole isomers) .
  • Catalyst Efficiency : Differences in metal catalysts (Pd vs. Cu) for coupling steps .

Q. Resolution Strategies :

  • Replicate Conditions : Systematically test reported protocols with standardized reagents.
  • Advanced Analytics : Use high-resolution mass spectrometry (HRMS) and HPLC to quantify byproducts .
  • Statistical Design : Apply factorial experiments to isolate variables (e.g., solvent polarity vs. temperature) .

Basic: What spectroscopic and analytical methods validate the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR identifies protons on the pyrazole ring (δ 7.2–8.1 ppm) and methyl groups (δ 1.2–1.5 ppm) .
    • 13^{13}C NMR confirms carbonyl (C=O, ~170 ppm) and quaternary carbons .
  • Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak (e.g., [M+H]+^+ at m/z 301.1) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for amide (1650 cm1^{-1}) and N-H (3300 cm1^{-1}) .

Advanced: How can computational modeling guide the study of this compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to biological targets (e.g., kinases or GPCRs) .
  • MD Simulations : Analyze stability of ligand-receptor complexes in physiological conditions (GROMACS/AMBER) .
  • QSAR Models : Correlate substituent effects (e.g., bromine’s electronegativity) with activity .
    Validation : Pair computational predictions with enzymatic assays (e.g., IC50_{50} measurements) .

Basic: What purification techniques address challenges in isolating the final product?

Methodological Answer:

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) removes unreacted bromopyrazole .
  • Recrystallization : Use ethanol/water mixtures to enhance crystal purity .
  • HPLC : Reverse-phase C18 columns resolve polar byproducts .

Advanced: What strategies mitigate low yields in bromination steps?

Methodological Answer:

  • Catalyst Screening : Test alternatives to NBS (e.g., Br2_2 with FeCl3_3) .
  • Solvent Optimization : Switch to DMF for better halogen solubility .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate analytical results using multiple techniques (e.g., X-ray crystallography with SHELX for absolute configuration).
  • Biological Assays : Prioritize target-specific screens (e.g., kinase panels) over broad phenotypic assays to reduce noise .
  • Scalability : Pilot small-scale reactions (<1 mmol) before scaling to avoid resource waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.